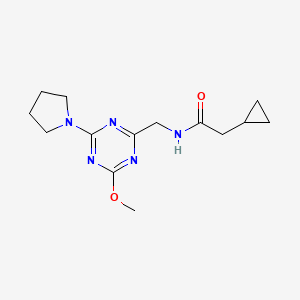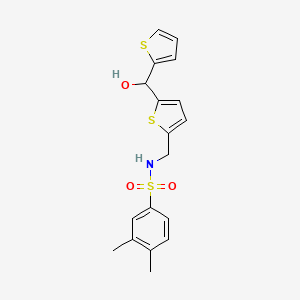
2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a synthetic compound with a complex structure that combines cyclopropyl, methoxy, pyrrolidinyl, triazinyl, and acetamide functional groups. Its unique configuration suggests potential utility in various scientific and industrial applications, potentially interacting with diverse molecular targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide typically involves the sequential reaction of appropriate precursors. Key steps might include:
Formation of the cyclopropyl acetamide: : Synthesis begins with the creation of the cyclopropyl group, attached to an acetamide moiety.
Synthesis of the triazine ring: : The pyrrolidinyl and methoxy groups are incorporated into a triazine ring system through cyclization reactions under controlled conditions.
Coupling: : The triazine derivative is then coupled with the cyclopropyl acetamide using suitable coupling agents like carbodiimides or amidation catalysts.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using high-throughput chemical reactors to ensure consistent yield and purity. Process optimization focuses on reaction time, temperature, solvent choice, and purification steps to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide can undergo several types of chemical reactions:
Oxidation: : Reactions with oxidizing agents may lead to the formation of oxidized derivatives.
Reduction: : Reduction processes, often involving hydrogenation, may reduce double bonds or other functional groups.
Substitution: : Electrophilic or nucleophilic substitution can occur at reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Reagents like alkyl halides or sodium hydride in suitable solvents.
Major Products Formed
The specific products depend on the reaction type:
Oxidation may yield hydroxylated or ketone derivatives.
Reduction can lead to fully saturated or partially hydrogenated compounds.
Substitution may introduce various functional groups at specific sites.
Aplicaciones Científicas De Investigación
2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide has diverse applications:
Chemistry: : Used as a building block in organic synthesis for creating complex molecules.
Biology: : Potential use in studying molecular interactions and biochemical pathways.
Medicine: : May act as a lead compound in drug development, especially targeting specific enzymes or receptors.
Industry: : Utilized in developing specialized materials with unique properties.
Mecanismo De Acción
The compound likely exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Could include enzymes, receptors, or DNA sequences.
Pathways: : May modulate biochemical pathways through binding to active sites or altering molecular configurations.
Comparación Con Compuestos Similares
Similar Compounds
2-cyclopropyl-N-((4-methoxy-1,3,5-triazin-2-yl)methyl)acetamide: : Lacks the pyrrolidinyl group, which may alter its activity profile.
N-(pyrrolidin-1-ylmethyl)acetamide: : Simplified structure without the triazine ring, impacting its functionality.
Uniqueness
2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide's combination of functional groups creates a unique profile for interactions, enhancing its potential utility across various fields.
There you have it—a deep dive into the world of this compound
Propiedades
IUPAC Name |
2-cyclopropyl-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-21-14-17-11(9-15-12(20)8-10-4-5-10)16-13(18-14)19-6-2-3-7-19/h10H,2-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMCQGDXBLFHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2996263.png)




![1-(3-Phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2996269.png)
![6-Fluoro-2-[4-(pyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2996270.png)


![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide](/img/structure/B2996280.png)



![N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide](/img/structure/B2996285.png)
